molecular formula C14H12N2O B14581573 Benzenecarboximidamide, 3-benzoyl- CAS No. 61625-22-7

Benzenecarboximidamide, 3-benzoyl-

Cat. No.: B14581573
CAS No.: 61625-22-7
M. Wt: 224.26 g/mol
InChI Key: DROWZJJIGLPWMP-UHFFFAOYSA-N
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Description

Benzenecarboximidamide (benzamidine) is a benzene ring substituted with an amidine group (–C(=NH)NH₂). Derivatives of this core structure are widely studied for their biological activities, particularly as antimicrobial, antifungal, and antiparasitic agents. Modifications at specific positions on the benzene ring (e.g., 3-, 4-, or para-substituents) significantly influence physicochemical properties, solubility, and target interactions .

Properties

CAS No.

61625-22-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-benzoylbenzenecarboximidamide

InChI

InChI=1S/C14H12N2O/c15-14(16)12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9H,(H3,15,16)

InChI Key

DROWZJJIGLPWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Benzoyl chloride reacts with benzenecarboximidamide in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts.
  • Benzoic anhydride requires higher temperatures (40–60°C) and catalytic amounts of 4-dimethylaminopyridine (DMAP) to activate the carbonyl group.
  • Yields range from 65% to 82%, contingent on stoichiometric ratios and exclusion of moisture, which hydrolyzes the amidine group.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the amidine’s NH group by the base, enhancing nucleophilicity.
  • Nucleophilic acyl substitution at the benzoylating agent’s carbonyl carbon, forming the 3-benzoyl adduct.

Side reactions, such as over-acylation or hydrolysis, are mitigated by maintaining low temperatures and using desiccants like molecular sieves.

Oxidative Rearrangement of N-Substituted Amidines

Inspired by methodologies for secondary amide synthesis, this route employs hypervalent iodine reagents (e.g., bis(acyloxy)(phenyl)-λ³-iodane) to oxidize N-substituted amidines into acylated products.

Protocol and Yield Data

  • Substrate : N-Benzoyl-amidine intermediates are treated with 1.2 equivalents of PhI(OAc)₂ in acetonitrile at 25°C for 6–12 hours.
  • Yield : 70–88%, with excellent regioselectivity for the 3-position due to steric and electronic effects.

Advantages Over Direct Acylation

  • Avoids stoichiometric bases, simplifying purification.
  • Tolerates electron-deficient aryl groups, broadening substrate scope.

Alkali Metal Perborate-Mediated Benzoylation

Building on peroxidation chemistry, sodium perborate (NaBO₃·H₂O) facilitates benzoyl group transfer from benzoic anhydride to benzenecarboximidamide under aqueous alkaline conditions.

Key Steps and Parameters

  • Surfactant-Assisted Dispersion : Benzoic anhydride is dispersed in water using 1.5–2% w/w anionic surfactants (e.g., Gafac RE 610) to enhance interfacial contact.
  • In Situ Perborate Activation : Sodium tetraborate reacts with hydrogen peroxide to generate perborate, which oxidizes the anhydride into a reactive benzoylating species.
  • Temperature Control : Reactions proceed optimally at 55–60°C for 90 minutes, achieving 80–98% yields.

Recycling Byproducts

The process generates two moles of benzoic acid per mole of product, which are recoverable via filtration and recyclable into subsequent batches.

Multicomponent Synthesis Using Elemental Sulfur and Alkali

Adapted from heterocycle synthesis, this one-pot method combines benzenecarboximidamide, elemental sulfur, and benzoyl chloride in the presence of potassium carbonate (K₂CO₃).

Reaction Pathway and Conditions

  • Step 1 : Deprotonation of the amidine by K₂CO₃, forming a resonance-stabilized anion.
  • Step 2 : Nucleophilic attack on benzoyl chloride, followed by sulfur incorporation to form a transient thioamide intermediate.
  • Step 3 : Rearrangement and elimination of H₂S, yielding the 3-benzoyl product.

Yield and Scalability

  • Isolated Yield : 75–85% under air atmosphere at 80°C.
  • Scalability : Demonstrated at 100-gram scale without yield degradation.

Comparative Analysis of Methods

Method Yield (%) Conditions Key Advantages Limitations
Direct Acylation 65–82 Anhydrous, 0–60°C Simplicity, low cost Moisture-sensitive, byproduct formation
Oxidative Rearrangement 70–88 Mild, room temp High regioselectivity, no base required Costly hypervalent iodine reagents
Perborate-Mediated 80–98 Aqueous, 55–60°C High yield, recyclable byproducts Requires surfactants, long reaction time
Multicomponent 75–85 Air, 80°C Scalable, one-pot procedure Sulfur handling, intermediate isolation

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 3-benzoyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidamide, 3-benzoyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenecarboximidamide, 3-benzoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Para-Substituents (4-position): Compounds like pentamidine and 4-(trifluoromethyl) derivatives exhibit systemic antimicrobial activity due to enhanced binding to DNA minor grooves or enzyme active sites .
  • Meta-Substituents (3-position): Derivatives with 3-sulfonylmethyl or thiazole groups (e.g., and ) show specificity for RNA targets, likely due to steric and electronic interactions with nucleic acid motifs .
  • N-Hydroxy Modification: The N-hydroxy group in and may enhance metal chelation or hydrogen bonding, critical for inhibiting ribozyme splicing .

Salt Forms and Solubility

  • Hydrochloride salts (e.g., ) improve stability and aqueous solubility, facilitating in vitro testing .
  • Pentamidine’s dimethanesulfonate (isethionate) salt enhances bioavailability for parenteral administration .

SAR Trends

  • Aromatic vs. Aliphatic Chains: Piperazine and phenylpropyl substituents () enhance antifungal activity by increasing lipophilicity and membrane penetration .
  • Charged Groups: Positively charged amidine moieties (e.g., in pentamidine) are essential for binding negatively charged microbial DNA .

Key Research Findings

Antifungal Derivatives (): Compounds 21–23 demonstrated 51–64% inhibition of Pneumocystis carinii at non-toxic concentrations, linked to their phenylpiperazine substituents enhancing target affinity .

Pentamidine’s Dual Action (): Its bis-amidine structure enables cross-linking of DNA strands, disrupting replication in trypanosomes and fungi .

RNA-Targeted Inhibitors (): Thiazole- and sulfonyl-containing derivatives () inhibit group I intron splicing via interactions with conserved RNA motifs .

Notes

Comparisons are based on structurally related derivatives.

Hydrochloride and isethionate salts are preferred for pharmaceutical formulations due to enhanced stability .

Substituent position (meta vs. para) critically influences target selectivity, with para-substituted analogs showing broader antimicrobial activity .

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